molecular formula C7H6O2 B018057 4-Hydroxybenzaldehyde-13C CAS No. 152404-52-9

4-Hydroxybenzaldehyde-13C

Cat. No. B018057
M. Wt: 123.11 g/mol
InChI Key: RGHHSNMVTDWUBI-HOSYLAQJSA-N
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Description

Synthesis Analysis

The synthesis of isotopically labeled compounds like [3-^13C]-2,3-dihydroxy-4-methoxybenzaldehyde involves multi-step chemical processes. An efficient synthesis route has been achieved starting from an acyclic, non-aromatic precursor, introducing the ^13C label early in the synthesis through the reaction of [^13C]-labelled methyl iodide with glutaric monomethyl ester chloride. This process includes cyclization and aromatization steps to yield the aromatic structure, followed by selective functional group transformations to obtain the desired labeled compound (Collins et al., 2016).

Molecular Structure Analysis

Molecular structure and spectroscopic properties of chlorinated 3,4-dihydroxybenzaldehydes have been studied using 1H, 13C, and 17O NMR spectroscopy, demonstrating the utility of ^13C labeling in detailed molecular structure elucidation (Kolehmainen et al., 1995). Such analyses provide insights into the electronic structure and reactivity of the compound by examining the chemical shift correlation and the effects of substitution on the aromatic ring.

Chemical Reactions and Properties

The chemical reactivity of hydroxybenzaldehydes, including those substituted and labeled with ^13C, involves various organic transformations. For instance, 2-hydroxybenzaldehydes can react with alkynes, alkenes, or allenes in the presence of a rhodium-based catalyst system, leading to products like 2-alkenoylphenols. This showcases the versatility of hydroxybenzaldehydes in synthetic organic chemistry (Kokubo et al., 1999).

Physical Properties Analysis

The synthesis and characterization of oligo-4-hydroxybenzaldehyde (OHBA) provide insights into the physical properties of polymeric forms of hydroxybenzaldehydes. These studies include NMR, FT-IR, UV–Vis spectroscopy, and elemental analysis, highlighting the thermal stability and molecular weight of the oligomer. Such properties are essential for understanding the material aspects of hydroxybenzaldehydes and their derivatives (Mart et al., 2004).

Chemical Properties Analysis

The photophysical properties of hydroxybenzaldehydes, such as 4-hydroxy-3,5-dimethoxybenzaldehyde, have been investigated to understand their behavior in various solvents, pH conditions, and in the presence of β-cyclodextrin. These studies reveal insights into intramolecular charge transfer, hydrogen bonding effects, and the impact of solvent and environmental conditions on the luminescence properties of these compounds (Stalin & Rajendiran, 2005).

Scientific Research Applications

  • Organic Chemistry and Synthesis :

    • Chlorinated 3,4-dihydroxybenzaldehydes demonstrate distinctive 17O NMR spectral characteristics in aqueous alkaline solutions, suggesting their potential in synthesizing phenolate anions (Kolehmainen et al., 1995).
    • Secondary amide-based linkers derived from 4-hydroxybenzaldehyde enhance solid-phase organic synthesis by yielding high purity products (Swayze, 1997).
    • A study developed an efficient method for transforming 4-hydroxybenzaldehyde into various aromatic carbonyl compounds, showcasing its utility in organic chemistry (Jiang et al., 2014).
  • Pharmaceutical Applications :

    • 4-Hydroxybenzaldehyde has been used to treat malignant lymphoma effectively, indicating its potential in treating lymphomas and leukemias (Journal of Oncology Research, 2018).
    • Derivatives of 4-lupinylbenzaldehydes, derived from lupinine alkaloid, show high antimicrobial activity, making them candidates for pharmaceutical applications (Nurkenov et al., 2022).
    • 4-Hydroxybenzaldehyde accelerates acute wound healing by promoting keratinocyte migration through the Src/mitogen-activated protein kinase pathway (Kang et al., 2017).
  • Material Science and Stability Studies :

    • Oligo-4-hydroxybenzaldehyde is a stable, thermo-oxidatively resistant oligomer with promising applications in various fields (Mart et al., 2004).
    • 4-Hydroxybenzaldehyde's solubility in supercritical carbon dioxide improves its dissolving ability, which is beneficial for industrial applications (Jin et al., 2014).
  • Analytical Chemistry :

    • The solubility of 4-hydroxybenzaldehyde in various organic solvents is important for its bromination process and other analytical applications (Wang et al., 2017).
    • Optimized combustion conditions and extraction parameters can improve the authenticity assessment of vanilla using 13CV-PDB data of vanillin and 4-hydroxybenzaldehyde (Scharrer & Mosandi, 2002).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation and serious eye damage. It may cause respiratory irritation and is harmful to aquatic life .

properties

IUPAC Name

4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHHSNMVTDWUBI-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13CH]=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583841
Record name 4-Hydroxy(formyl-~13~C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzaldehyde-13C

CAS RN

152404-52-9
Record name 4-Hydroxy(formyl-~13~C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152404-52-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GC Look, CP Holmes, JP Chinn… - The Journal of Organic …, 1994 - ACS Publications
A method for the rapid monitoring by 13C NMR spectroscopy of reactions performed on solid sup-ports hasbeen developed which utilizes 13C-enriched building blocks to enhance …
Number of citations: 243 pubs.acs.org
A Nag - 2019 - search.proquest.com
Coenzyme Q (known by various names that include ubiquinone, CoQ or simply Q) is a crucial redox-active lipid that consists of a fully substituted benzenoid head group and a …
Number of citations: 4 search.proquest.com

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